
1,4,5-Oxadithiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5-Oxadithiepane is an organic compound with the molecular formula C4H8OS2 and a molecular weight of 136.236 g/mol It is a heterocyclic compound containing oxygen and sulfur atoms within its ring structure
Méthodes De Préparation
1,4,5-Oxadithiepane can be synthesized through several synthetic routes. One common method involves the reaction of 1,2-dichloroethane with sodium sulfide and sodium hydroxide, followed by cyclization with sulfur monochloride . The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves similar steps with optimization for yield and purity. The use of high-purity reagents and precise control of reaction parameters are crucial for successful synthesis.
Analyse Des Réactions Chimiques
1,4,5-Oxadithiepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,4,5-Oxadithiepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Studies have investigated its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,4,5-Oxadithiepane involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
1,4,5-Oxadithiepane can be compared with other similar compounds, such as:
1,4-Dithiane: A sulfur-containing heterocycle with similar reactivity but lacking the oxygen atom.
1,3,5-Trithiane: Another sulfur-containing heterocycle with three sulfur atoms in the ring.
1,4-Oxathiane: A compound with both oxygen and sulfur atoms in the ring but with a different arrangement.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical properties and reactivity compared to these similar compounds .
Propriétés
Numéro CAS |
3886-40-6 |
|---|---|
Formule moléculaire |
C4H8OS2 |
Poids moléculaire |
136.2 g/mol |
Nom IUPAC |
1,4,5-oxadithiepane |
InChI |
InChI=1S/C4H8OS2/c1-3-6-7-4-2-5-1/h1-4H2 |
Clé InChI |
DFBDMKHCEZTHOH-UHFFFAOYSA-N |
SMILES canonique |
C1CSSCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

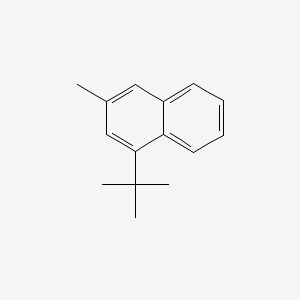
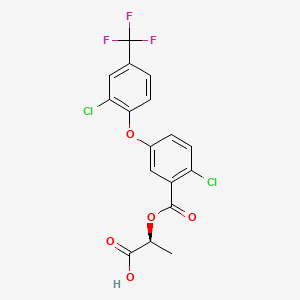


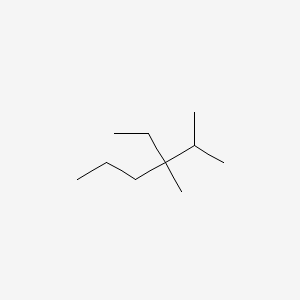
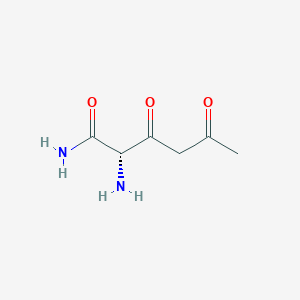
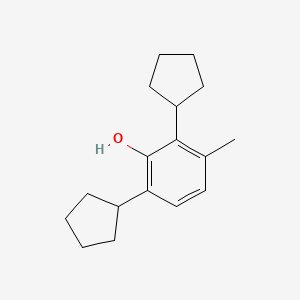
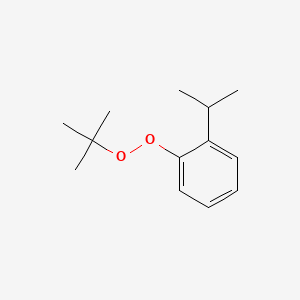
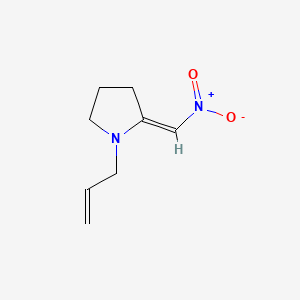
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)


